

Spartin: A Receptor for Selective Autophagy of Lipid Droplets

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Abstract

Selective autophagy is a crucial cellular process for the targeted degradation of specific cytoplasmic components, thereby maintaining cellular homeostasis. Lipophagy, the selective autophagy of lipid droplets (LDs), is essential for lipid metabolism and energy balance. Recent studies have identified the protein spartin, encoded by the SPG20 gene, as a key receptor in mediating lipophagy. Mutations in SPG20 are linked to Troyer syndrome, a complex hereditary spastic paraplegia, highlighting the physiological importance of spartin-mediated lipophagy, particularly in neurons. This technical guide provides a comprehensive overview of the molecular mechanisms underlying spartin's function as a lipophagy receptor, detailed experimental protocols to study this process, and a summary of key quantitative data.

Introduction to Spartin and Selective Autophagy

Autophagy is a catabolic process that delivers cytoplasmic material to lysosomes for degradation. In selective autophagy, specific cargo is recognized and targeted to the nascent autophagosome by autophagy receptors. These receptors typically possess a domain for cargo binding and a motif for interacting with the core autophagy machinery, often through microtubule-associated protein 1 light chain 3 (LC3) or GABA type A receptor-associated protein (GABARAP) family members.

Spartin (also known as SPG20) is a multi-domain protein implicated in various cellular processes, including endosomal trafficking and mitochondrial function.[1] It is now established as a bona fide receptor for lipophagy, the selective degradation of LDs.[2][3] Spartin localizes to the surface of LDs and facilitates their delivery to lysosomes for the breakdown of triglycerides.[2] This function is critical for lipid homeostasis, and its disruption due to SPG20 mutations leads to the accumulation of triglycerides and LDs, a pathological feature associated with Troyer syndrome.[2]

Molecular Mechanism of Spartin-Mediated Lipophagy

The function of spartin as a lipophagy receptor is dictated by its distinct protein domains that mediate interactions with both the lipid droplet cargo and the autophagic machinery.

Domain Architecture of Spartin

Spartin possesses three primary domains:

- Microtubule Interacting and Trafficking (MIT) domain: Located at the N-terminus.
- Ubiquitin-Binding Region (UBR): A central domain that, despite its name, is now known to contain a crucial LC3-interacting region (LIR) motif.
- Senescence Domain: A C-terminal domain responsible for binding to lipid droplets.[4]

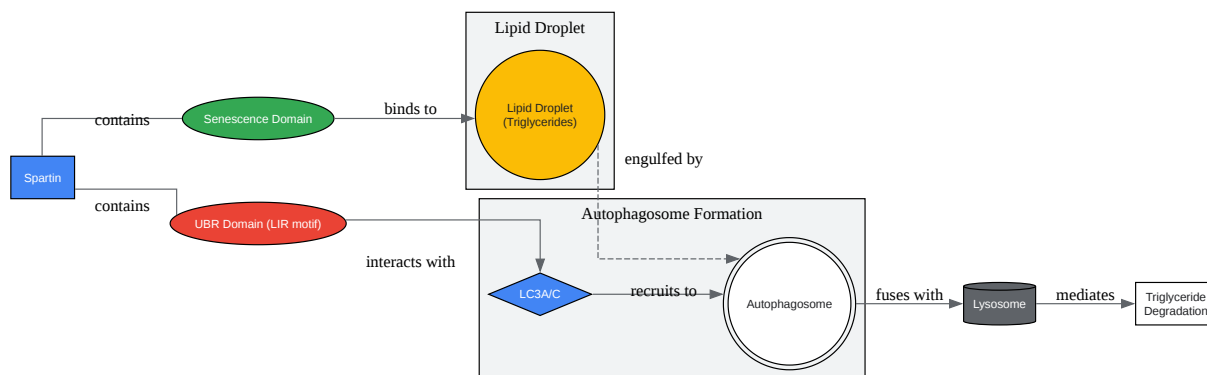
Cargo Recognition: The Senescence Domain and Lipid Droplet Binding

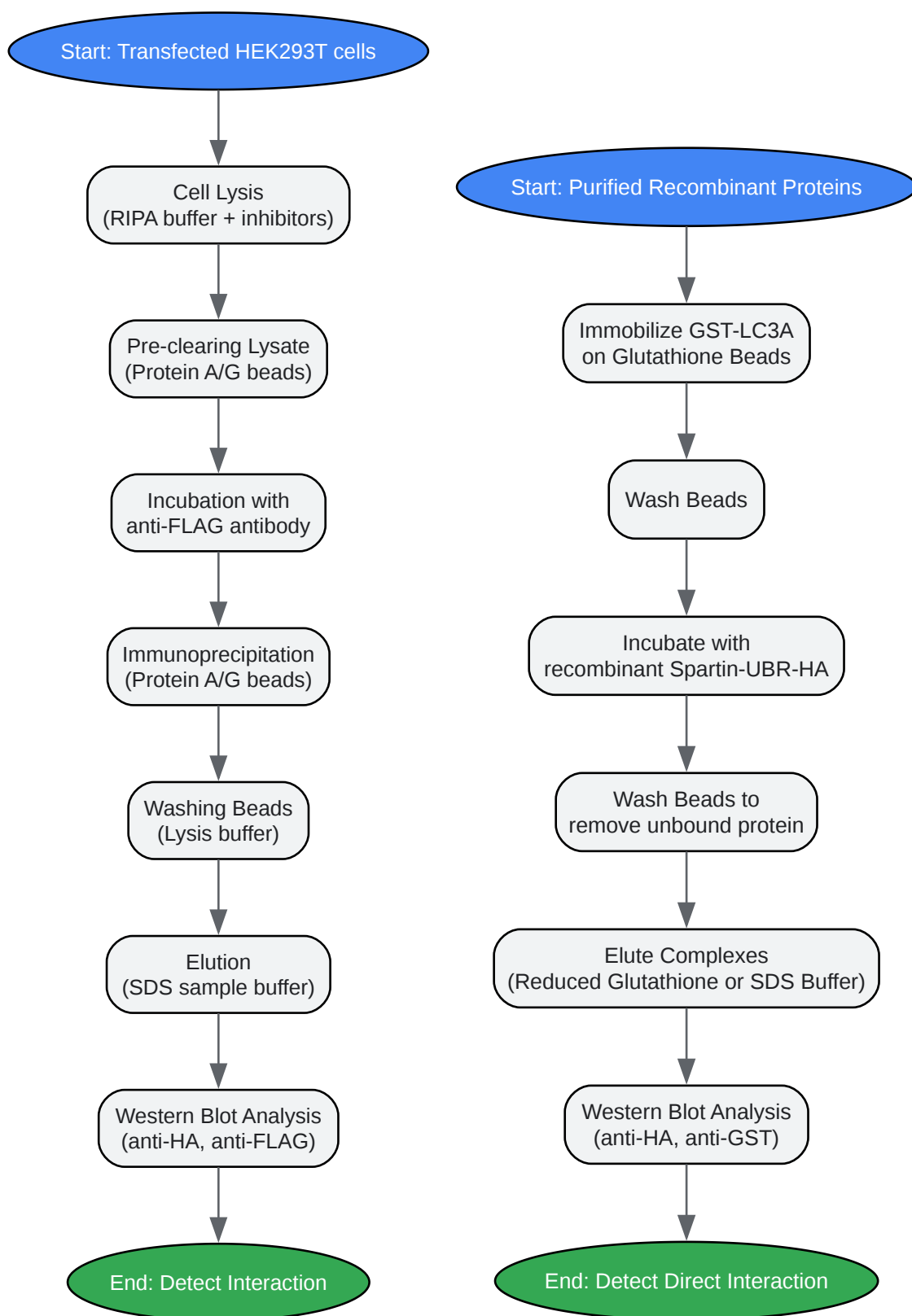
The C-terminal senescence domain of spartin is necessary and sufficient for its localization to LDs.[4] This domain contains amphipathic helices that directly interact with the phospholipid monolayer of the LD surface.[4] Studies have shown that spartin preferentially targets mature LDs.[4] While initially identified for its interaction with the mitochondrial phospholipid cardiolipin, the senescence domain also facilitates the binding and transfer of various lipids found in LDs, including phospholipids, triglycerides, and sterol esters, suggesting a broader role for spartin as a lipid transfer protein.[1][5]

Linking to the Autophagy Machinery: The UBR Domain and LC3 Interaction

Spartin connects the LD cargo to the core autophagy machinery through its central UBR domain. This domain contains a canonical LIR motif that directly interacts with members of the ATG8 protein family, specifically LC3A and LC3C. Deletion or mutation of the LIR motif abrogates the interaction with LC3 and impairs lipophagy, demonstrating the essential role of this interaction in tethering the LD to the forming autophagosome.^[6]

The signaling pathway for spartin-mediated lipophagy can be summarized as follows:





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